molecular formula C72H98N16O17S2 B12749018 5-Deasparagine-somatostatin CAS No. 54786-81-1

5-Deasparagine-somatostatin

Katalognummer: B12749018
CAS-Nummer: 54786-81-1
Molekulargewicht: 1523.8 g/mol
InChI-Schlüssel: ZIHRAPFYJSDXSV-ROWAAPPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Deasparagine-somatostatin is a modified form of the peptide hormone somatostatin, where the asparagine residue is removedIt is primarily produced in the hypothalamus and the gastrointestinal tract .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von 5-Deasparagin-Somatostatin beinhaltet die selektive Entfernung des Asparaginrests aus dem Somatostatin-Peptid. Dies kann durch enzymatische oder chemische Methoden erreicht werden. Enzymatische Methoden verwenden typischerweise spezifische Proteasen, die die Peptidbindung neben dem Asparaginrest spalten. Chemische Methoden können die Verwendung von Reagenzien wie Hydroxylamin oder Hydrazin unter kontrollierten Bedingungen beinhalten, um den Asparaginrest selektiv zu entfernen .

Industrielle Produktionsmethoden: Die industrielle Produktion von 5-Deasparagin-Somatostatin kann durch rekombinante DNA-Technologie erreicht werden. Dies beinhaltet die Insertion eines Gens, das für das modifizierte Peptid kodiert, in ein geeignetes Expressionssystem, wie z. B. Escherichia coli oder Hefe. Das exprimierte Peptid wird dann mit chromatographischen Techniken gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen: 5-Deasparagin-Somatostatin kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Endocrine Disorders

5-Deasparagine-somatostatin shows promise in treating endocrine disorders, particularly acromegaly, which is characterized by excessive growth hormone production. Studies have demonstrated that somatostatin analogs can effectively suppress growth hormone levels, leading to improved clinical outcomes in patients with acromegaly. For instance, octreotide, a well-known somatostatin analog, has been shown to normalize insulin-like growth factor 1 levels in up to 68% of patients .

2. Neuroendocrine Tumors

Neuroendocrine tumors (NETs) present another significant application area for this compound. These tumors often express somatostatin receptors, making them susceptible to treatment with somatostatin analogs. Clinical trials have indicated that pasireotide LAR (a long-acting formulation) can achieve disease control in patients resistant to first-generation somatostatin receptor ligands . The ability of these compounds to induce tumor shrinkage further supports their use in managing NETs .

3. Diabetes Management

Recent research has highlighted the role of somatostatin in glucose metabolism. Antagonizing SSTR2 and SSTR5 has been shown to enhance glucose-induced secretion of glucagon-like peptide-1 (GLP-1), which is crucial for insulin secretion and glucose homeostasis . This suggests that this compound could potentially aid in managing diabetes by improving glycemic control.

4. Anti-Cancer Therapy

The anti-proliferative effects of somatostatin analogs extend to various cancers, including breast, prostate, and pancreatic cancers. By inhibiting growth factor signaling pathways such as insulin-like growth factor 1 (IGF-1), these compounds may help reduce tumor progression and metastasis . Furthermore, their anti-inflammatory properties could be beneficial in treating cancer-related symptoms.

Data Tables

Application Area Mechanism Clinical Evidence
Endocrine DisordersSuppresses growth hormone secretionNormalization of IGF-1 levels in acromegaly patients
Neuroendocrine TumorsInduces tumor shrinkage through receptor bindingDisease control in resistant NET patients
Diabetes ManagementEnhances GLP-1 secretionImproved glucose tolerance in animal models
Anti-Cancer TherapyInhibits IGF-1 signalingReduced tumor progression in various cancers

Case Studies

Case Study 1: Acromegaly Treatment
A multicenter study involving 153 patients with acromegaly assessed the efficacy of pasireotide LAR compared to traditional therapies. Results indicated that pasireotide LAR achieved significant reductions in growth hormone levels and improved patient quality of life, particularly among those with high SSTR5 expression tumors .

Case Study 2: Neuroendocrine Tumor Management
In a clinical trial focusing on patients with advanced NETs, treatment with octreotide led to a marked reduction in tumor size and symptom relief. The study highlighted the importance of receptor expression profiling for predicting treatment response, emphasizing the role of SSTR5 as a therapeutic target .

Wirkmechanismus

The mechanism of action of 5-Deasparagine-somatostatin involves binding to somatostatin receptors, which are G protein-coupled receptors. Upon binding, these receptors inhibit adenylyl cyclase, reducing intracellular cyclic AMP levels and calcium ion concentrations. This leads to the inhibition of hormone secretion and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Deasparagine-somatostatin is unique due to the absence of the asparagine residue, which may alter its binding affinity and selectivity for somatostatin receptors. This modification can provide insights into the structure-activity relationships and potential therapeutic applications of somatostatin analogs .

Biologische Aktivität

5-Deasparagine-somatostatin is a modified form of somatostatin, a peptide hormone that plays a critical role in regulating various physiological functions, including hormone secretion, neurotransmission, and cell proliferation. This article focuses on the biological activity of this compound, exploring its mechanisms of action, receptor interactions, and potential therapeutic applications.

Somatostatin exerts its effects primarily through a family of five G protein-coupled receptors (GPCRs), known as somatostatin receptors (SSTR1 to SSTR5). These receptors are widely distributed in various tissues and mediate the biological activities of somatostatin through different signaling pathways:

  • Inhibition of Adenylate Cyclase : All SSTR subtypes inhibit adenylate cyclase activity, leading to decreased levels of cyclic AMP (cAMP), which is crucial for many cellular signaling processes.
  • Activation of Potassium Channels : Most SSTRs activate inward rectifier potassium channels, resulting in hyperpolarization of the cell membrane and reduced intracellular calcium levels. This mechanism contributes to the inhibition of hormone and neurotransmitter secretion .
  • Regulation of Protein Phosphatases : Somatostatin activates various protein phosphatases that play roles in cellular signaling pathways, including those involved in cell growth and proliferation .

Biological Activity and Potency

Research indicates that this compound retains significant biological activity compared to native somatostatin. It has been shown to inhibit growth hormone release effectively and modulate insulin and glucagon secretion. The potency of this compound may vary based on its structural modifications, which can enhance its selectivity for specific somatostatin receptor subtypes.

Comparative Potency Table

CompoundSSTR AffinityGrowth Hormone InhibitionOther Effects
Native SomatostatinVariableModerateInhibits insulin/glucagon release
This compoundHighHighModulates neurotransmission
Octreotide (SST analog)High (SST2)Very HighEffective in acromegaly treatment

Case Studies and Research Findings

Several studies have investigated the effects of somatostatin analogs, including this compound:

  • Acromegaly Treatment : A multicenter study demonstrated that patients treated with somatostatin analogs showed significant reductions in growth hormone levels. The study highlighted that modifications to the somatostatin structure could improve receptor selectivity and therapeutic efficacy .
  • Insulinoma Expression : Research on insulinomas revealed that a significant percentage of tumors expressed SSTR2 and SSTR5, which are critical for mediating the antitumor effects of somatostatin analogs. The binding affinity of these receptors was correlated with tumor responsiveness to treatment .
  • Glycemic Control : Another study indicated that antagonizing specific somatostatin receptors improved glucose control in diabetic models by enhancing GLP-1 secretion. This suggests potential applications for this compound in metabolic disorders .

Eigenschaften

CAS-Nummer

54786-81-1

Molekularformel

C72H98N16O17S2

Molekulargewicht

1523.8 g/mol

IUPAC-Name

(4R,7S,13S,19S,22S,25S,28S,31S,34R)-19,31-bis(4-aminobutyl)-34-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid

InChI

InChI=1S/C72H98N16O17S2/c1-40(75)61(93)77-36-58(92)78-56-38-106-107-39-57(72(104)105)86-68(100)55(37-89)85-71(103)60(42(3)91)88-67(99)53(33-45-23-11-6-12-24-45)84-70(102)59(41(2)90)87-63(95)50(28-16-18-30-74)79-66(98)54(34-46-35-76-48-26-14-13-25-47(46)48)83-65(97)52(32-44-21-9-5-10-22-44)82-64(96)51(31-43-19-7-4-8-20-43)81-62(94)49(80-69(56)101)27-15-17-29-73/h4-14,19-26,35,40-42,49-57,59-60,76,89-91H,15-18,27-34,36-39,73-75H2,1-3H3,(H,77,93)(H,78,92)(H,79,98)(H,80,101)(H,81,94)(H,82,96)(H,83,97)(H,84,102)(H,85,103)(H,86,100)(H,87,95)(H,88,99)(H,104,105)/t40-,41+,42+,49-,50-,51-,52-,53-,54-,55-,56-,57-,59?,60?/m0/s1

InChI-Schlüssel

ZIHRAPFYJSDXSV-ROWAAPPRSA-N

Isomerische SMILES

C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O

Kanonische SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.